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Cat. No.: B15577840 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

¹⁷⁷Lu-PSMA radioligand therapy.

Frequently Asked Questions (FAQs)
Q1: What are the foundational imaging criteria for selecting a patient for ¹⁷⁷Lu-PSMA therapy?

A1: Patient selection is primarily based on PSMA-PET imaging to confirm the presence of

PSMA-positive disease. The two landmark clinical trials, VISION and TheraP, established the

key criteria. The VISION trial required at least one PSMA-positive metastatic lesion and no

PSMA-negative lesions larger than specified sizes.[1][2] The TheraP trial used more stringent

criteria, requiring high PSMA uptake in lesions (SUVmax > 20 in at least one lesion, and > 10 in

all measurable lesions) and excluding patients with FDG-positive/PSMA-negative discordant

disease.[1][2] The SNMMI consensus statement suggests that either ⁶⁸Ga-PSMA-11 or ¹⁸F-

DCFPyL PET/CT can be used for patient selection.[1][2][3]

Q2: Is an ¹⁸F-FDG PET/CT scan mandatory for patient selection?

A2: An ¹⁸F-FDG PET/CT scan is not considered a mandatory requirement for all patients.[1]

However, it is a valuable tool for further characterization in specific scenarios, such as

suspicion of PSMA-negative disease or in patients with signs of aggressive, poorly

differentiated tumors.[1] The presence of FDG-positive but PSMA-negative (FDG+/PSMA-)
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lesions is a significant negative prognostic factor and was an exclusion criterion in the TheraP

trial.[1][4][5]

Q3: How do quantitative PSMA-PET metrics influence patient selection and predict response?

A3: Quantitative metrics are increasingly important for refining patient selection beyond simple

visual assessment. Higher baseline whole-body mean standardized uptake value (SUVmean)

on PSMA-PET has been shown to correlate with better outcomes, including longer overall

survival (OS) and higher rates of PSA decline.[1][2][6][7] For instance, a secondary analysis of

the VISION trial showed that patients in the highest quartile of SUVmean (>9.9) had a longer

OS.[2] Total tumor volume (TTV) derived from PSMA-PET is also a potential prognostic

biomarker. While specific thresholds are still under investigation, higher quantitative PSMA

expression generally predicts a more favorable response to ¹⁷⁷Lu-PSMA therapy.[8][9]

Q4: What is the role of circulating tumor DNA (ctDNA) and other non-imaging biomarkers?

A4: Emerging biomarkers are being investigated to supplement imaging-based selection.

Circulating tumor DNA (ctDNA) is a promising candidate.[10] Studies have shown that a higher

ctDNA fraction is associated with shorter progression-free survival.[11] Furthermore, specific

genomic alterations detected in ctDNA, such as amplifications in FGFR1 and CCNE1 or

mutations in CDK12, have been linked to a lower probability of response to ¹⁷⁷Lu-PSMA

therapy.[12][13] While not yet standard practice, these biomarkers may help identify patients at

risk of resistance.

Q5: When should PSMA-PET imaging be repeated before starting therapy?

A5: According to the SNMMI consensus statement, baseline PSMA-PET imaging should be

performed within 3 months of initiating treatment.[3] However, it is recommended to repeat the

scan if there has been evidence of disease progression or if the patient has received

intervening therapy since the last scan.[1][3] This ensures the most current disease state is

evaluated for PSMA expression.

Troubleshooting Guide
Problem 1: A patient shows high PSMA expression on PET but has a poor or no response to

¹⁷⁷Lu-PSMA therapy. What are the potential reasons?
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Possible Causes & Solutions:

Presence of Undetected PSMA-Negative Micrometastases: Standard PSMA-PET may not

detect very small or micrometastatic lesions that are PSMA-negative. An ¹⁸F-FDG PET/CT

can be considered to unmask aggressive, glycolytic disease that may be driving progression.

[4][5]

Tumor Heterogeneity: There can be significant intra-patient heterogeneity in PSMA

expression.[14] While dominant lesions may be strongly PSMA-positive, clones of PSMA-

negative cells can lead to treatment resistance.

Acquired Resistance: Resistance can develop during therapy. The exact mechanisms are

still under investigation but may involve downregulation of PSMA expression or alterations in

DNA damage repair pathways.

Genomic Factors: Certain genetic biomarkers may predict resistance. For example,

mutations in CDK12 or amplifications in CCNE1 and FGFR1 have been associated with a

lower likelihood of PSA response.[12][13] If available, ctDNA analysis could provide insights.

"Tumor Sink" Effect: In patients with a very high total tumor volume, the administered dose of

¹⁷⁷Lu-PSMA may be distributed across too many sites, resulting in a suboptimal radiation

dose delivered to each individual tumor cell.

Problem 2: Baseline imaging shows FDG-positive/PSMA-negative (discordant) lesions. Should

the patient be excluded from ¹⁷⁷Lu-PSMA therapy?

Analysis & Recommendation:

Prognostic Significance: The presence of even one FDG+/PSMA- lesion is a strong negative

predictor of overall survival in patients undergoing ¹⁷⁷Lu-PSMA therapy.[4][5] In one study,

patients with at least one such lesion had a median OS of 6.0 months, compared to 16.0

months for those without.[4][5]

Trial Criteria: The TheraP trial explicitly excluded these patients, which may have contributed

to its high response rates.[2]
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Clinical Decision: While not an absolute contraindication in all guidelines, the presence of

discordant disease suggests an aggressive tumor biology that is less likely to respond to a

PSMA-targeted therapy.[1] A multidisciplinary tumor board discussion is critical. Alternative

treatments that do not rely on PSMA expression, such as chemotherapy, should be strongly

considered. If ¹⁷⁷Lu-PSMA is pursued, it may be appropriate if the PSMA-positive disease is

dominant and symptomatic, but the prognosis is guarded.[1]

Problem 3: A patient initially responds well to ¹⁷⁷Lu-PSMA therapy but then progresses during

later cycles.

Analysis & Recommendation:

Delayed Response vs. True Progression: It's important to differentiate between a slow

response and true progression. Some patients may not show a PSA decline after the first

cycle but will respond to subsequent cycles.[15] However, a consistent rise in PSA and new

or growing lesions on follow-up imaging (CT or bone scan) confirms progression.

Consider Re-challenge or Alternative Radionuclides: For patients who had a good initial

response followed by later progression, a re-challenge with ¹⁷⁷Lu-PSMA after a treatment

holiday might be an option, though data is still emerging.[16] Another investigational

approach for acquired resistance is to switch to a more potent alpha-emitter, such as ²²⁵Ac-

PSMA, which has shown efficacy after ¹⁷⁷Lu-PSMA failure.[17]

Re-evaluate with Imaging: Repeat PSMA-PET and possibly FDG-PET imaging is crucial to

understand the current state of PSMA expression and rule out the development of new

FDG+/PSMA- lesions that would warrant a change in therapy.

Quantitative Data Summary
Table 1: Comparison of Imaging-Based Inclusion Criteria in Landmark Trials
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Feature VISION Trial[1][2][18] TheraP Trial[1][2]

PSMA-PET Tracer ⁶⁸Ga-PSMA-11 ⁶⁸Ga-PSMA-11

PSMA Positivity

≥1 PSMA-positive metastatic

lesion. Uptake must be greater

than liver parenchyma.

All measurable lesions must

have SUVmax > 10. At least

one lesion must have SUVmax

> 20.

PSMA-Negative Lesions

No PSMA-negative lesions

>1.0 cm (soft tissue) or >1.5

cm (lymph nodes).

Exclusion of any PSMA-

negative disease (defined as

SUVmax < 10).

FDG-PET Requirement Not required for inclusion. Required for all patients.

FDG-Discordant Disease
Not an explicit exclusion

criterion.

Exclusion if any FDG-positive /

PSMA-negative lesions were

present.

Screen Failure Rate ~13% ~28%

Table 2: Prognostic Value of Imaging and Biomarker Parameters
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Parameter Finding
Associated
Outcome

Citation(s)

High PSMA SUVmean

Higher baseline

whole-body SUVmean

(e.g., >9.9 in VISION)

Improved Overall

Survival (OS) & PSA

Response

[2][6][9]

FDG+/PSMA- Lesions

Presence of one or

more discordant

lesions

Significantly shorter

Overall Survival (OS)
[4][5]

FDG Total Tumor

Volume

Higher baseline total

tumor volume on

FDG-PET

Independent predictor

of shorter Overall

Survival (OS)

[6][19]

PSMA Total Tumor

Volume

Increase in PSMA

TTV post-treatment

Associated with worse

Overall Survival (OS)
[14]

High ctDNA Fraction

Higher circulating

tumor DNA fraction at

baseline

Shorter Progression-

Free Survival (PFS)
[11]

Genomic Alterations

Mutations in CDK12;

Amplifications in

FGFR1, CCNE1

Lower probability of

PSA response
[12][13]

Experimental Protocols
Protocol 1: ⁶⁸Ga-PSMA-11 PET/CT Imaging for Patient Selection

Patient Preparation:

No specific dietary preparation is required.

Patients should be well-hydrated. Encourage drinking water before and after the scan.

A recent (within 4-6 weeks) serum PSA and testosterone level should be available.

Radiopharmaceutical Administration:
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Administer an intravenous injection of 1.8-2.2 MBq/kg (0.04-0.06 mCi/kg) of ⁶⁸Ga-PSMA-

11.

Record the exact dose and time of injection.

Uptake Period:

The patient should rest comfortably for an uptake period of 60 ± 10 minutes.

Encourage the patient to void immediately before positioning on the scanner to reduce

urinary bladder activity.

Image Acquisition:

Perform a low-dose CT scan from the vertex of the skull to the mid-thigh for attenuation

correction and anatomical localization.

Immediately following the CT, acquire the PET scan over the same anatomical range.

Acquisition time is typically 2-4 minutes per bed position.

Image Analysis (for Trial Eligibility):

Visual Analysis: A qualified nuclear medicine physician should review the images. Identify

all sites of metastatic disease. Compare the uptake in tumor lesions to the mean uptake in

the liver, as per VISION trial criteria.[1]

Quantitative Analysis: If required (e.g., for TheraP-like criteria), draw regions of interest

(ROIs) around metastatic lesions to measure the maximum standardized uptake value

(SUVmax).[2] Record the SUVmax for the most intense lesion and all other measurable

lesions.

Protocol 2: PSMA Immunohistochemistry (IHC) on Prostate Tissue

Sample Preparation:

Fix prostate biopsy cores or radical prostatectomy specimens in 10% neutral buffered

formalin and embed in paraffin (FFPE).
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Cut 3-μm thick sections from the FFPE blocks and mount them on charged glass slides.

Antigen Retrieval:

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.

Perform heat-induced epitope retrieval using a suitable buffer (e.g., Cell Conditioning 1) in

a steamer or automated staining instrument (e.g., for 16 minutes at 99°C).[20]

Staining Procedure:

Use an automated staining instrument (e.g., Ventana/Roche Benchmark Ultra).

Incubate the slides with a primary antibody against PSMA (e.g., clone EP192, prediluted).

Incubation time is typically 16 minutes at 36°C.[20]

Use an appropriate detection system (e.g., polymer-based) to visualize the antibody

binding.

Counterstain with hematoxylin.

Scoring and Interpretation:

Staining Pattern: Assess the subcellular localization of the stain, categorizing it as

membranous, cytoplasmic, or a combined pattern.[21][22] Membranous staining is most

relevant for PSMA-targeted therapies.

Staining Intensity (Visual Score): Grade the intensity of the stain on a semi-quantitative

scale compared to normal prostatic tissue: 0 (negative), 1+ (weak), 2+ (moderate), or 3+

(strong).[20][21] A higher visual score, particularly with a membranous pattern, correlates

with higher SUVmax on PSMA-PET.[22]

Visualizations
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Caption: Patient selection workflow for ¹⁷⁷Lu-PSMA therapy.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15577840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prognosis

PSMA+
FDG+

(Most Common)

PSMA+
FDG-

(Good Prognosis)

Lower Aggressiveness

PSMA-
FDG+

(Poor Prognosis)

Dedifferentiation
(PSMA loss)

eligibleEligible for ¹⁷⁷Lu-PSMA

ineligible

Ineligible for ¹⁷⁷Lu-PSMA

PSMA-
FDG-

(Not Candidate)

Click to download full resolution via product page

Caption: Prognostic relationship of PSMA and FDG PET findings.
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Caption: Mechanism of action for ¹⁷⁷Lu-PSMA radioligand therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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